molecular formula C22H27N3O4 B2730991 Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate CAS No. 1235325-82-2

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate

Cat. No.: B2730991
CAS No.: 1235325-82-2
M. Wt: 397.475
InChI Key: RHSAWSHMGHTXOJ-UHFFFAOYSA-N
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Description

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a ureido group, and a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the ureido group and the methoxybenzyl moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological molecules, while the methoxybenzyl moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 4-((3-(4-methoxyphenyl)ureido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((3-(4-ethoxybenzyl)ureido)methyl)piperidine-1-carboxylate
  • Phenyl 4-((3-(4-methylbenzyl)ureido)methyl)piperidine-1-carboxylate

Uniqueness

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate is unique due to the presence of the methoxybenzyl moiety, which can enhance its biological activity and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Phenyl 4-((3-(4-methoxybenzyl)ureido)methyl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes a piperidine ring, a ureido group, and a methoxybenzyl moiety. These structural features contribute to its biological activity.

This compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways. Inhibiting sEH can lead to increased levels of anti-inflammatory epoxyeicosatrienoic acids (EETs) .
  • Anticancer Activity : Some derivatives of piperidine have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies indicate that structural analogs can induce apoptosis and inhibit cell proliferation through multiple pathways, including the modulation of key signaling molecules .

Anticancer Properties

Research indicates that related piperidine compounds exhibit significant anticancer activity. For example:

  • Cytotoxicity Against Cancer Cell Lines : Studies have reported that certain piperidine derivatives can effectively inhibit the growth of human cancer cell lines such as HeLa (cervical carcinoma), A549 (lung adenocarcinoma), and HCT-116 (colorectal carcinoma). The mechanism often involves the induction of apoptosis and cell cycle arrest .
  • In Vivo Efficacy : In animal models, compounds with similar structures have shown promising results in reducing tumor growth, indicating their potential as therapeutic agents .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been noted. By inhibiting enzymes involved in inflammatory pathways, it may reduce symptoms associated with chronic inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Mechanism of Action
AnticancerHeLa, A549, HCT-1168.7Induction of apoptosis
Inhibition of sEHMurine modelsNot specifiedIncrease in EETs
Anti-inflammatoryVarious inflammatory modelsNot specifiedEnzymatic inhibition

Notable Research Findings

  • Cytotoxic Mechanisms : One study highlighted that certain piperidine derivatives could induce mitochondrial apoptosis in cancer cells, disrupting the mitochondrial membrane potential and activating caspases .
  • Pharmacokinetics : Research on related compounds indicates that modifications to the piperidine structure can enhance pharmacokinetic properties, improving bioavailability and reducing toxicity .
  • Synergistic Effects : Combining this compound with other therapeutic agents may yield synergistic effects, enhancing overall efficacy against resistant cancer types or chronic inflammation .

Properties

IUPAC Name

phenyl 4-[[(4-methoxyphenyl)methylcarbamoylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-9-7-17(8-10-19)15-23-21(26)24-16-18-11-13-25(14-12-18)22(27)29-20-5-3-2-4-6-20/h2-10,18H,11-16H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSAWSHMGHTXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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